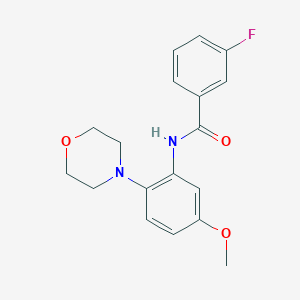![molecular formula C22H26ClN3O2 B243910 2-chloro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243910.png)
2-chloro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase. Aurora A kinase is a protein kinase that plays a crucial role in the regulation of mitosis, cell division, and cell cycle progression. Inhibition of Aurora A kinase has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising target for cancer therapy.
Mécanisme D'action
2-chloro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide inhibits the activity of Aurora A kinase by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-chloro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. In addition, 2-chloro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been shown to inhibit the formation of mitotic spindles and induce abnormal mitotic morphology.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-chloro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide is its specificity for Aurora A kinase, which reduces the potential for off-target effects. However, 2-chloro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
Future research on 2-chloro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide could focus on its potential as a combination therapy with other cancer drugs. In addition, further studies could investigate the role of Aurora A kinase in other cellular processes beyond mitosis and cell cycle regulation. Finally, the development of more soluble analogs of 2-chloro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide could improve its efficacy as a cancer therapeutic.
Méthodes De Synthèse
The synthesis of 2-chloro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide involves several steps, including the coupling of 2-chlorobenzoyl chloride with 4-aminophenylpiperazine and subsequent acylation with 3-methylbutanoyl chloride. The resulting intermediate is then coupled with 4-aminophenylboronic acid to yield 2-chloro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide.
Applications De Recherche Scientifique
2-chloro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide has been extensively studied in preclinical models of cancer, including breast, lung, and colon cancer. In vitro studies have shown that 2-chloro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide inhibits the growth of cancer cells and induces cell cycle arrest and apoptosis. In vivo studies have demonstrated that 2-chloro-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide inhibits tumor growth and enhances the efficacy of chemotherapy.
Propriétés
Formule moléculaire |
C22H26ClN3O2 |
|---|---|
Poids moléculaire |
399.9 g/mol |
Nom IUPAC |
2-chloro-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]benzamide |
InChI |
InChI=1S/C22H26ClN3O2/c1-16(2)15-21(27)26-13-11-25(12-14-26)18-9-7-17(8-10-18)24-22(28)19-5-3-4-6-20(19)23/h3-10,16H,11-15H2,1-2H3,(H,24,28) |
Clé InChI |
KIJDIULNZVGOFA-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
SMILES canonique |
CC(C)CC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[4-(4-ethylbenzoyl)-1-piperazinyl]phenyl}-3-fluorobenzamide](/img/structure/B243829.png)
![4-fluoro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243830.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}thiophene-2-carboxamide](/img/structure/B243831.png)
![3,4,5-triethoxy-N-(3-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide](/img/structure/B243832.png)
![3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243836.png)
![N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243838.png)
![2-phenyl-N-(4-{4-[(2E)-3-phenylprop-2-enoyl]piperazin-1-yl}phenyl)acetamide](/img/structure/B243839.png)

![4-bromo-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243841.png)
![N-[4-(butanoylamino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B243843.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-chloro-4-methylbenzamide](/img/structure/B243845.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B243847.png)
![N-(2,2-dimethylpropanoyl)-N'-{4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}thiourea](/img/structure/B243848.png)
![N-(4-{[2-(2-chlorophenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B243851.png)